molecular formula C14H19ClN4O3 B2877389 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 2377034-65-4

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2877389
CAS No.: 2377034-65-4
M. Wt: 326.78
InChI Key: ACTAPHDIMKBLOP-UHFFFAOYSA-N
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Description

“Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 2377034-65-4 . It has a molecular weight of 326.78 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl (1- (6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl)carbamate” and its InChI Code is "1S/C14H19ClN4O3/c1-14 (2,3)22-13 (21)16-9-6-7-19 (8-9)12 (20)10-4-5-11 (15)18-17-10/h4-5,9H,6-8H2,1-3H3, (H,16,21)" .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4°C . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research has focused on enhancing the reductive cleavage of aromatic carboxamides, indicating that tert-butyl acylcarbamates, when synthesized and studied by cyclic voltammetry, undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, leading to nearly quantitative yields of Boc-protected amines. This demonstrates their utility in synthetic chemistry for the efficient preparation of amines from carboxamides through mild reduction methods (Ragnarsson et al., 2001).

Material Science Applications

In material science, the introduction of tert-butyl substituents in the synthesis of poly(pyridine–imides) has been shown to enhance the solubility and thermal stability of polymers. This is particularly significant for the development of high-performance polymers with potential applications in advanced materials technology. The presence of tert-butyl groups contributes to the amorphous nature of these polymers and improves their solubility in polar solvents, which is advantageous for processing and application in various industrial contexts (Lu et al., 2014).

Reaction Mechanisms and Structural Analysis

Studies on the reductive cleavage of N-substituted aromatic amides highlight the effect of heterocycles on the cleavage of acyl–N bonds by reduction, demonstrating the influence of the tert-butyl acylcarbamate structure on facilitating these reactions. This has implications for understanding reaction mechanisms and developing more efficient synthetic routes for the selective cleavage of amides (Ragnarsson et al., 2002).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate” are not available, similar compounds have shown promise in the development of new and effective anti-TB drugs . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)16-9-6-7-19(8-9)12(20)10-4-5-11(15)18-17-10/h4-5,9H,6-8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTAPHDIMKBLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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